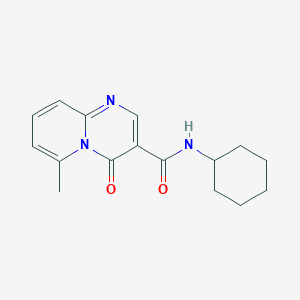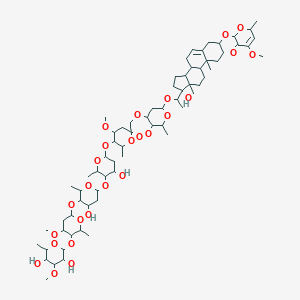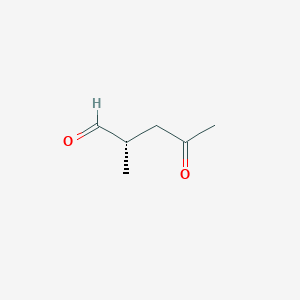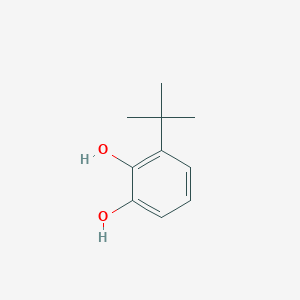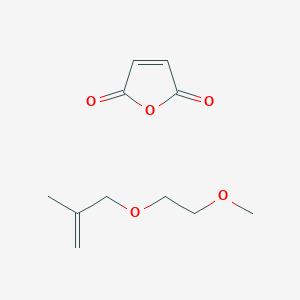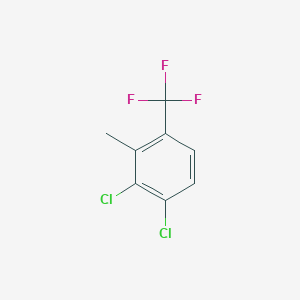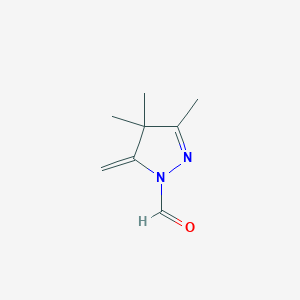
3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde, also known as TMP, is a chemical compound that has been widely researched for its potential applications in various fields. It is a pyrazole derivative that has been found to exhibit interesting biochemical and physiological effects. In
Scientific Research Applications
3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde has been extensively studied for its potential applications in various fields. One of its most promising applications is in the field of medicine, where it has been found to exhibit anti-inflammatory, antifungal, and antibacterial properties. 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, it has been found to exhibit interesting electrochemical properties and has been studied for its potential use in the development of electrochemical sensors.
Mechanism Of Action
The mechanism of action of 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde is not yet fully understood. However, it has been proposed that it exhibits its biological effects through the inhibition of certain enzymes and proteins. For example, 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of certain fungal and bacterial enzymes, leading to its antifungal and antibacterial effects.
Biochemical And Physiological Effects
3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been found to exhibit antifungal and antibacterial effects by inhibiting the activity of certain enzymes and proteins. In addition, 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde has been found to exhibit interesting electrochemical properties, making it a potential candidate for the development of electrochemical sensors.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde is its versatility. It can be synthesized using a variety of methods and has been found to exhibit a range of interesting biological effects. However, one of the limitations of 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde is its relatively low solubility in water, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not yet fully understood, which can make it difficult to interpret certain experimental results.
Future Directions
There are a number of future directions for research on 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde. One area of research could focus on further elucidating its mechanism of action, which could help to identify new potential applications for the compound. Another area of research could focus on developing new synthesis methods for 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde that could improve its yield and solubility. Finally, research could also focus on developing new applications for 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde, such as in the development of new electrochemical sensors or as a potential therapeutic agent for the treatment of inflammatory and infectious diseases.
Synthesis Methods
3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde can be synthesized through a multistep process involving the reaction of 3,4,4-trimethyl-5-methylpyrazole with various reagents. One of the most common methods involves the reaction of 3,4,4-trimethyl-5-methylpyrazole with ethyl formate in the presence of sodium ethoxide. This reaction produces 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde with a yield of around 60%. Other methods involve the use of different reagents such as acetic anhydride, acetyl chloride, and benzaldehyde.
properties
CAS RN |
115174-62-4 |
|---|---|
Product Name |
3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde |
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3,4,4-trimethyl-5-methylidenepyrazole-1-carbaldehyde |
InChI |
InChI=1S/C8H12N2O/c1-6-8(3,4)7(2)10(5-11)9-6/h5H,2H2,1,3-4H3 |
InChI Key |
RBOWIMOFBFYFPU-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C)C1(C)C)C=O |
Canonical SMILES |
CC1=NN(C(=C)C1(C)C)C=O |
synonyms |
1H-Pyrazole-1-carboxaldehyde, 4,5-dihydro-3,4,4-trimethyl-5-methylene- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



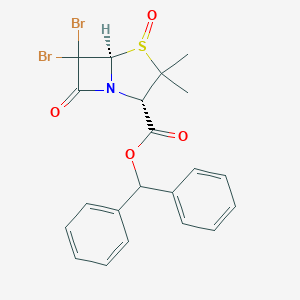
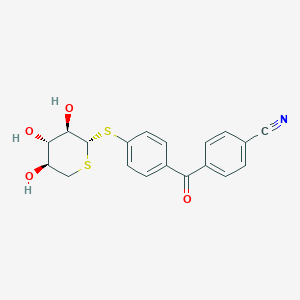
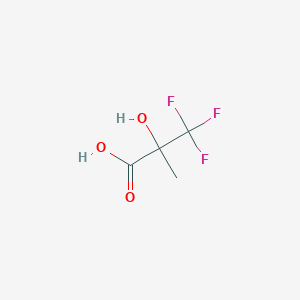
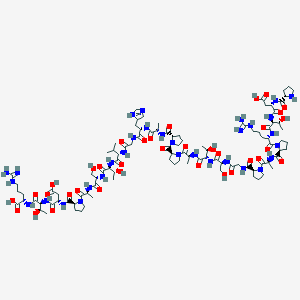
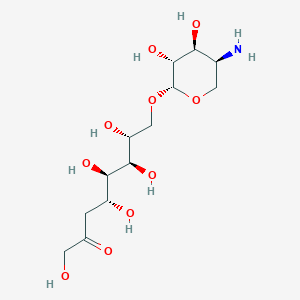
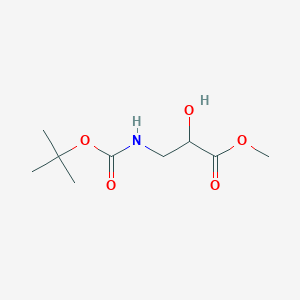
![4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B40103.png)
![Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B40105.png)
